4-(2-fluoroethyl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7FN2 |
|---|---|
Molecular Weight |
114.12 g/mol |
IUPAC Name |
5-(2-fluoroethyl)-1H-imidazole |
InChI |
InChI=1S/C5H7FN2/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2,(H,7,8) |
InChI Key |
JZXPXNPVTNCMAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CCF |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Fluoroethyl 1h Imidazole
Retrosynthetic Analysis of 4-(2-fluoroethyl)-1H-Imidazole
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection points are the carbon-nitrogen and carbon-carbon bonds of the imidazole (B134444) ring and the carbon-fluorine bond of the ethyl side chain.
A logical disconnection of the fluoroethyl side chain from the imidazole ring suggests a precursor such as a 4-substituted imidazole. This could be a 4-(2-hydroxyethyl)-1H-imidazole, which can then be fluorinated, or a 4-vinyl-1H-imidazole that can undergo hydrofluorination. Another approach involves disconnecting the imidazole ring itself. The van Leusen imidazole synthesis, a powerful method for forming substituted imidazoles, suggests precursors like an aldehyde, a primary amine, and a tosylmethyl isocyanide (TosMIC) derivative. nih.govajrconline.org
Precursor Design and Selection for Fluoroethyl Imidazole Synthesis
The selection of appropriate precursors is critical for a successful synthesis. Based on the retrosynthetic analysis, several key precursors can be designed.
One promising precursor is 1-trityl-4-vinyl-1H-imidazole . The trityl protecting group on the imidazole nitrogen prevents unwanted side reactions, while the vinyl group provides a reactive handle for introducing the fluoroethyl moiety. nih.gov Another viable precursor is 4-(2-hydroxyethyl)-1H-imidazole . This compound allows for the introduction of fluorine via a nucleophilic substitution reaction, a common strategy in organofluorine chemistry.
For syntheses involving the construction of the imidazole ring, a key precursor is p-toluenesulfonylmethyl isocyanide (TosMIC) . This reagent is central to the van Leusen imidazole synthesis, which can be adapted to produce a wide range of substituted imidazoles. nih.gov
Direct Fluorination Approaches
Direct fluorination involves the introduction of a fluorine atom onto a pre-existing molecular scaffold. This can be achieved through either electrophilic or nucleophilic fluorination strategies.
Electrophilic Fluorination Strategies for Imidazole Scaffolds
Electrophilic fluorination utilizes reagents that deliver a cationic fluorine equivalent ("F+") to a nucleophilic site. wikipedia.org For imidazole scaffolds, which are electron-rich aromatic systems, electrophilic fluorination is a viable strategy. Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly employed for this purpose. thieme-connect.comacs.org
Selectfluor has been successfully used for the direct fluorination of imidazole derivatives at the 4- or 5-position. thieme-connect.com The reaction's success is influenced by the electron density of the imidazole ring, with more electron-rich systems showing higher reactivity. thieme-connect.com NFSI, another electrophilic fluorinating agent, has also been used for the regioselective fluorination of imidazole derivatives. acs.org
| Fluorinating Agent | Substrate Type | Position of Fluorination | Reference |
| Selectfluor | Electron-rich imidazole derivatives | 4- or 5-position | thieme-connect.com |
| N-fluorobenzenesulfonimide (NFSI) | Rationally designed imidazole derivatives | 4- or 5-position | acs.org |
Nucleophilic Fluorination Techniques for (Fluoroethyl)imidazole Formation
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) anion. This is a common method for introducing fluorine into aliphatic side chains. In the context of synthesizing this compound, a precursor like 4-(2-hydroxyethyl)-1H-imidazole would first be converted to a derivative with a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), would then yield the desired product. psu.edumdpi.comrsc.org
The efficiency of nucleophilic fluorination can be enhanced by the use of phase-transfer catalysts or ionic liquids. psu.edumdpi.comrsc.org For instance, polymer-supported imidazolium (B1220033) salts have been shown to be highly efficient heterogeneous catalysts for nucleophilic fluorination with KF. psu.edu
| Fluoride Source | Catalyst/Promoter | Substrate Type | Reference |
| KF, CsF | Imidazolium-based ionic liquids | Alkyl sulfonates/halides | psu.edumdpi.comrsc.org |
| Alkali Metal Fluorides | Phase-transfer catalysts | Alkyl sulfonates/halides | psu.edu |
Ring Closure and Cyclization Reactions
An alternative to modifying a pre-existing imidazole ring is to construct the ring with the desired fluoroethyl side chain already incorporated into one of the precursors.
Condensation Reactions for Imidazole Core Construction
The Debus-Radziszewski imidazole synthesis is a classic method that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). ajrconline.org To synthesize this compound using this method, one would require 3-fluoropropanal (B104587) as the aldehyde component.
Another powerful method is the van Leusen imidazole synthesis, which involves the reaction of an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). nih.govajrconline.org This multicomponent reaction offers a high degree of flexibility in accessing substituted imidazoles. By choosing the appropriate aldehyde and amine precursors, it is possible to construct the this compound ring system.
| Reaction Name | Key Reagents | Product Type | Reference |
| Debus-Radziszewski Synthesis | 1,2-dicarbonyl, aldehyde, ammonia | Substituted imidazoles | ajrconline.org |
| van Leusen Imidazole Synthesis | Aldehyde, primary amine, TosMIC | 1,4,5-trisubstituted imidazoles | nih.govajrconline.org |
Multi-Component Reactions (MCRs) in this compound Synthesis
Multi-component reactions (MCRs), where multiple reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer an efficient and atom-economical route to complex molecules like substituted imidazoles. rsc.org The Debus-Radziszewski imidazole synthesis is a classic example, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org
To synthesize this compound, this reaction can be adapted by using a fluorinated starting material. A plausible MCR approach would involve the reaction of a suitable 1,2-dicarbonyl compound (e.g., glyoxal), ammonia, and a fluorinated aldehyde, such as 3-fluoropropionaldehyde. While direct literature on this specific reaction is sparse, the use of functionalized aldehydes in the Debus-Radziszewski synthesis is well-documented, making this a viable synthetic strategy. rowan.edugoogle.com
Another powerful MCR is the van Leusen imidazole synthesis, which typically involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.org This can be performed as a three-component reaction between an aldehyde, an amine, and TosMIC. nih.gov For the target molecule, 3-fluoropropionaldehyde could be reacted with an appropriate amine and TosMIC. The versatility of the van Leusen reaction has been demonstrated in the synthesis of various fluorinated imidazoles, including trifluoromethyl-substituted derivatives, highlighting its potential applicability. nih.govidexlab.com
Table 1: Overview of Potential MCR Strategies for this compound
| MCR Type | Key Fluorinated Reagent | Other Components | General Principle | Reference |
|---|---|---|---|---|
| Debus-Radziszewski | 3-Fluoropropionaldehyde | Glyoxal, Ammonia | Condensation of dicarbonyl, aldehyde, and ammonia. | wikipedia.orgrowan.edu |
| van Leusen (3-Component) | 3-Fluoropropionaldehyde | Amine (e.g., NH₃), Tosylmethyl isocyanide (TosMIC) | In-situ formation of an aldimine followed by cycloaddition with TosMIC. | organic-chemistry.orgnih.gov |
Annulation and Rearrangement Pathways for Fluorinated Imidazoles
Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, are fundamental in synthesizing heterocyclic systems. The construction of fluorinated imidazoles can be achieved through various cyclization strategies, often involving fluorinated alkynes or other unsaturated precursors.
One notable method is the transition-metal-catalyzed [3+2] heteroannulation of propargylamines with isonitriles. chim.it A potential pathway to a precursor for this compound could start with a fluorinated propargylamine. Another approach involves the intermolecular aminopalladation of fluorinated propargyl amidines, which has been used to prepare 2-fluoroalkyl-5-benzyl imidazoles and could be adapted for the synthesis of 4-substituted isomers. chim.it
Rhodium-catalyzed C-H activation and annulation reactions represent a modern and powerful tool. For instance, the reaction of 2H-imidazoles with gem-difluoromethylene alkynes can lead to fluorovinyl spiro-[imidazole-indene] derivatives. rsc.orgbohrium.com While this creates a more complex scaffold, it demonstrates the principle of using fluorinated alkynes in imidazole annulations. The use of fluoroalkynes as coupling partners is advantageous as the fluorine atom can act as a detachable activator, enabling redox-neutral and sustainable processes without the need for transition metal catalysts in some cases. rsc.org
Rearrangement reactions also offer pathways to the imidazole core. For example, the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles can yield functionalized 1H-imidazoles through intramolecular cyclization and ring-opening of the triazole. mdpi.com By starting with a triazole bearing a fluoroethyl-containing substituent, this rearrangement could be engineered to produce the target molecule.
Functional Group Interconversions on Imidazole Derivatives
Conversion of Hydroxyl to Fluoroethyl Moieties
A common and practical route to this compound involves the chemical modification of a pre-formed imidazole ring bearing a hydroxyethyl (B10761427) side chain. The key transformation is the conversion of the primary alcohol in 4-(2-hydroxyethyl)-1H-imidazole to a fluoride. This is typically achieved through a deoxyfluorination reaction.
Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are widely used for the deoxyfluorination of alcohols. nih.govresearchgate.netorganic-chemistry.org The reaction proceeds by activating the hydroxyl group, which is then displaced by a fluoride ion via an SN2 mechanism. These reagents are effective but must be used with care due to their reactivity and potential to promote elimination side reactions. nih.govresearchgate.net More modern, stable, crystalline reagents like XtalFluor-E and PhenoFluor have been developed to offer better safety profiles and higher chemoselectivity, making them suitable for late-stage fluorination of complex molecules. acs.orgnih.gov
The general process involves treating 4-(2-hydroxyethyl)-1H-imidazole with the deoxyfluorinating agent in an appropriate aprotic solvent at low temperatures.
Table 2: Common Deoxyfluorination Reagents for Alcohol Conversion
| Reagent | Abbreviation | Typical Reaction Conditions | Key Features | Reference |
|---|---|---|---|---|
| Diethylaminosulfur trifluoride | DAST | -78 °C to rt, aprotic solvent (e.g., CH₂Cl₂) | Widely used, but can be thermally unstable. | nih.govresearchgate.net |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | -20 °C to rt, aprotic solvent (e.g., CH₂Cl₂) | More thermally stable than DAST. | organic-chemistry.org |
| (Diethylamino)difluorosulfonium tetrafluoroborate | XtalFluor-E | Requires promoter (e.g., Et₃N·3HF), rt | Stable, crystalline solid. | acs.org |
| 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate | PhenoFluor | Requires base, elevated temperature | High chemoselectivity, good for complex molecules. | nih.gov |
Halogen Exchange Reactions for Fluorination
Halogen exchange (Halex) fluorination is a cornerstone of industrial fluorine chemistry and a highly effective method for introducing fluorine into organic molecules. cas.cn This nucleophilic substitution reaction involves replacing a halogen, typically chlorine or bromine, with fluorine. To synthesize this compound, a suitable precursor such as 4-(2-chloroethyl)-1H-imidazole or 4-(2-bromoethyl)-1H-imidazole would be subjected to fluorination with a fluoride salt.
Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and silver fluoride (AgF). The reaction is often performed in a polar aprotic solvent to enhance the nucleophilicity of the fluoride ion. The efficiency of the reaction can be significantly improved by the addition of a phase-transfer catalyst, which facilitates the transport of the fluoride ion into the organic phase. researchgate.net Mechanochemical methods, using ball milling with a fluoride source like AgF, have also emerged as a rapid and eco-friendly alternative that can proceed without a catalyst. rsc.org
Catalytic Strategies in the Synthesis of this compound
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful, metal-free alternative for synthesizing heterocyclic compounds like imidazoles. acs.orgtandfonline.com These catalysts often operate under mild conditions and provide access to diverse molecular architectures.
Several organocatalytic strategies can be envisioned for the synthesis of this compound. One-pot syntheses of substituted imidazoles have been developed using thiazolium-based catalysts. acs.orgnih.gov This method involves the catalyzed addition of an aldehyde to an acyl imine to generate an α-ketoamide intermediate, which then cyclizes to form the imidazole ring. acs.org By using a fluorinated aldehyde as a starting material, this methodology could be applied to produce the target compound.
Imidazole itself can function as an efficient amphoteric organocatalyst in multi-component reactions to build other complex heterocyclic systems, highlighting the catalytic nature inherent to the imidazole core. ajgreenchem.com For the assembly of the target molecule, organocatalysts can be employed in key bond-forming steps. For example, the asymmetric Michael addition of nucleophiles to β-trifluoromethylated acrylamides has been successfully demonstrated using chiral organocatalysts. acs.orgmdpi.com A similar strategy could potentially be used to construct the C4-C(ethyl) bond by adding a suitable two-carbon nucleophile to a fluorinated Michael acceptor attached to an imidazole precursor. Chiral thiourea-based organocatalysts have shown particular effectiveness in reactions involving fluorinated substrates, often in aqueous media. mdpi.com
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to substituted imidazoles. eie.grnih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, are particularly prominent. mdpi.com
In the context of this compound, these methods could be employed in several ways. A common strategy involves the synthesis of a pre-functionalized imidazole core, such as a halo-imidazole, which then undergoes coupling with a suitable organometallic reagent containing the fluoroethyl group. For instance, a Suzuki-Miyaura coupling could involve the reaction of 4-bromo-1H-imidazole with a (2-fluoroethyl)boronic acid derivative in the presence of a palladium catalyst. mdpi.com The choice of ligands, bases, and solvents is critical for achieving high yields and selectivity. eie.gr The mechanism generally involves three key steps: oxidative addition of the halo-imidazole to the low-valent metal center, transmetalation with the organometallic partner, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov
Research on related structures highlights the effectiveness of specific catalytic systems. For example, the synthesis of 1,5-diaryl-1H-imidazoles has been achieved by the direct coupling of 1-aryl-1H-imidazoles with aryl iodides using a Pd(OAc)₂/AsPh₃ catalyst system with CsF as the base. researchgate.net Similarly, the synthesis of a casein kinase inhibitor involved a Suzuki–Miyaura coupling of 4-bromo-1,2-dimethyl-1H-imidazole with 4-fluorophenylboronic acid. thieme-connect.de While not forming the C-C bond to an sp³ carbon like the ethyl group, these examples demonstrate the utility of palladium catalysis in functionalizing the imidazole ring.
Table 1: Examples of Palladium-Catalyzed Coupling Reactions for Imidazole Synthesis This table presents data for related imidazole syntheses to illustrate the principles of transition metal catalysis.
| Coupling Reaction | Imidazole Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromo-1,2-dimethyl-1H-imidazole | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 60 | thieme-connect.de |
| Suzuki-Miyaura | Indole derivative | Vinyl bromide | Pd(PPh₃)₄ | 83 | mdpi.com |
| Direct C-5 Arylation | 1-Benzyl-1H-imidazole | Aryl halides | Pd(OAc)₂ / AsPh₃ / CsF | Good yields | researchgate.net |
| Heck Reaction | Aryl halide | Alkene | Palladium catalyst | N/A | mdpi.com |
Heterogeneous Catalysis for Sustainable Synthesis
Heterogeneous catalysis offers significant advantages for sustainable synthesis, primarily through the ease of catalyst separation and potential for recycling, which aligns with green chemistry principles. nih.govnih.gov For imidazole synthesis, various solid catalysts have been explored, including zeolites, silica-supported acids, and polymeric resins. nih.gov
One-pot multicomponent reactions for synthesizing tri- and tetrasubstituted imidazoles often utilize heterogeneous catalysts. For example, ZSM-11, a zeolite, has been used as an efficient catalyst for the solvent-free synthesis of 2,4,5-triaryl imidazoles. nih.gov Another approach uses silica (B1680970) sulfuric acid (H₂SO₄-SiO₂) as a recyclable solid acid catalyst for the cyclocondensation of a 1,2-diketone, an aldehyde, and ammonium (B1175870) acetate. nih.gov This method can be performed under conventional heating or microwave irradiation.
A novel heterogeneous nano-catalyst, Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II), has been developed for synthesizing tetrazole derivatives, a related azole heterocycle. nih.gov This magnetic nanoparticle-supported catalyst demonstrates high efficiency in aqueous media and can be easily recovered using an external magnet for reuse, showcasing an advanced strategy for creating eco-friendly catalytic systems. nih.gov Such principles could be adapted for the synthesis of this compound, potentially by catalyzing the cyclization of precursors on a solid support.
Table 2: Heterogeneous Catalysts in Imidazole Synthesis
| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Zeolite HY / Silica Gel | One-pot, 4-component | Solvent-free, Microwave | Reusable solid catalyst, quick reaction | nih.gov |
| Silica Sulfuric Acid | One-pot, 3-component | Solvent-free, Heat or MW | Inexpensive, recyclable catalyst | nih.gov |
| ZSM-11 | One-pot, 3-component | Solvent-free, Heat | Efficient, environmentally benign | nih.gov |
| Crosslinked poly(AMPS-co-AA) | One-pot, 3-component | Solvent-free | High yields, non-chromatographic purification, reusable | ias.ac.in |
| Fe₃O₄@SiO₂-based nano-catalyst | One-pot, multicomponent | Aqueous medium, mild temp. | High efficiency, easy magnetic separation, reusable | nih.gov |
Ionic Liquid Catalysis in Fluorinated Imidazole Formation
Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as green solvents and catalysts in organic synthesis. psu.edufrontiersin.org Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic compounds. frontiersin.org
For the synthesis of fluorinated imidazoles, fluorinated ionic liquids are of particular interest. The incorporation of fluorine into the IL's cation or anion can enhance hydrophobicity, thermal stability, and resistance to oxidation. researchgate.net These properties can be beneficial in reactions producing fluorinated molecules, potentially improving yields and simplifying product isolation.
Acidic ionic liquids can catalyze reactions that traditionally require strong Brønsted or Lewis acids. For example, a novel imidazolium-based acidic ionic liquid was designed and used as an efficient and reusable catalyst for the one-pot synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles under solvent-free conditions. researchgate.net The reusability of the catalyst, high conversion rates, and short reaction times highlight the method's advantages. researchgate.net In another study, the [bmim][PhSO₃]/CuCl system was found to be highly effective for the three-component reaction of propargylic alcohols, primary amines, and CO₂, with the ionic liquid medium allowing the catalyst to be recycled multiple times without loss of activity. frontiersin.org
Table 3: Application of Ionic Liquids in Heterocyclic Synthesis
| Ionic Liquid | Role | Reaction | Key Findings | Reference |
|---|---|---|---|---|
| Imidazolium-based acidic IL | Catalyst | One-pot synthesis of phenanthro[9,10-d]imidazoles | Reusable, high conversion, solvent-free | researchgate.net |
| [bmim][PhSO₃] | Solvent/Catalyst support | Synthesis of oxazolidinones | Immobilizes CuCl catalyst for reuse | frontiersin.org |
| [bmim][OAc] | Catalyst | Cyclization of 2-aminothiophenols with CO₂ | Effective for benzothiazole (B30560) and benzimidazole (B57391) synthesis | frontiersin.org |
| [emim][SbF₆] | Solvent | Hydrogenation of cyclohexa-1,3-diene | Higher reaction rates than in acetone; 98% selectivity | psu.edu |
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes not only the efficiency of reactions but also their environmental impact. Green chemistry principles are increasingly integrated into the development of new synthetic routes, focusing on reducing waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis of Fluorinated Imidazoles
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. clockss.orgiiste.org By directly coupling microwave energy with the molecules in the reaction mixture, this method can lead to rapid heating, significantly reducing reaction times from hours to minutes and often improving product yields. iiste.orgsemanticscholar.org
The synthesis of various imidazole derivatives has been successfully achieved using microwave irradiation. One-pot multicomponent reactions to form tri- and tetrasubstituted imidazoles are well-suited for this technique, often in solvent-free conditions or using green solvents. nih.goviiste.org For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been reported using zeolite HY under microwave irradiation without a solvent. nih.gov Another study describes the synthesis of 2-substituted 2-imidazolines from nitriles and ethylenediamine (B42938) in the presence of carbon disulfide, where microwave irradiation reduced the reaction time to 30-150 seconds with high yields. semanticscholar.org This rapid and efficient heating is particularly advantageous for high-throughput synthesis and library generation in medicinal chemistry. clockss.org
Table 4: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis
| Product | Conventional Method (Time) | Microwave Method (Time) | Yield (MW) | Reference |
|---|---|---|---|---|
| 2-Substituted 2-imidazolines | Several hours | 30-150 seconds | 70-80% | semanticscholar.org |
| 1,2,4,5-Tetrasubstituted imidazoles | N/A | Short reaction times | High yields | nih.gov |
| 2,4,5-Triphenyl-1H-imidazole Schiff Bases | Reflux temperature | Shorter time | Good yields | asianpubs.org |
| Imidazole-4-carboxylates | N/A (Method A) | 15-20 minutes (Method B) | up to 80% | nih.gov |
Flow Chemistry Applications for Scalable Production
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, especially for scalable production. researchgate.net Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety when handling hazardous reagents. almacgroup.comnih.gov
This technology is highly suitable for the pharmaceutical industry for producing active pharmaceutical ingredients (APIs). portonpharma.com A hypothetical flow synthesis of this compound could involve pumping the starting materials through a heated microreactor or packed-bed reactor containing a heterogeneous catalyst. This setup allows for continuous production, easy scale-up by "numbering up" (running multiple reactors in parallel) or "sizing up" (using larger reactors), and integration of in-line purification and analysis (Process Analytical Technology, PAT). almacgroup.com The synthesis of various heterocycles, including 1,3,4-oxadiazoles, has been demonstrated in a continuous flow process using a packed-bed reactor, achieving high yields with short residence times and an integrated quenching and extraction step. researchgate.net
Table 5: Conceptual Parameters for Flow Synthesis of Imidazoles
| Parameter | Description | Advantage in Flow Chemistry | Reference |
|---|---|---|---|
| Reactor Type | Microreactor, Packed-bed, Coil reactor | High surface-to-volume ratio for efficient heat transfer | almacgroup.comportonpharma.com |
| Flow Rate | Determines residence time | Precise control of reaction time, minimizing side products | nih.gov |
| Temperature | Controlled via external heating/cooling | Rapid heating/cooling, precise temperature profile | almacgroup.com |
| Catalyst | Heterogeneous (packed-bed) or Homogeneous | Easy separation for heterogeneous; efficient mixing for homogeneous | researchgate.net |
| Pressure | Controlled by back-pressure regulator | Allows for superheating of solvents, increasing reaction rates | portonpharma.com |
| Scale-Up | Numbering-up or Sizing-up | Predictable scalability from lab to production | almacgroup.com |
Solvent Selection and Eco-Friendly Methodologies
The choice of solvent is a major factor in the environmental footprint of a chemical process. acs.org Green chemistry encourages the use of solvents that are non-toxic, derived from renewable resources, and easily recyclable. For imidazole synthesis, a shift away from hazardous, high-boiling solvents like DMSO and DMF is evident in recent literature. rsc.org
Water is an ideal green solvent due to its non-toxicity and availability. An eco-friendly synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines was developed using water as the solvent, where the reaction proceeds via air oxidation without any additional oxidizing agent. researchgate.net Similarly, solvent-free, or "neat," conditions represent another highly green approach, often used in conjunction with microwave heating or mechanochemistry. scielo.org.mx The synthesis of 2,4,5-triaryl-1H-imidazoles has been achieved in high yields under solvent-free conditions using N-bromosuccinimide as a catalyst. scielo.org.mx
Mechanochemistry, which involves inducing reactions by grinding solid reactants together, is an emerging solvent-free technique. mdpi.com A solid-state aromatic nucleophilic fluorination has been developed using this method, eliminating the need for toxic, high-boiling solvents and operating under ambient conditions. rsc.org This approach offers a more energy-efficient and environmentally friendly path to valuable fluorinated molecules. rsc.org
Table 6: Green Solvents and Conditions for Imidazole Synthesis
| Methodology | Solvent/Condition | Example Reaction | Key Advantage | Reference |
|---|---|---|---|---|
| Aqueous Synthesis | Water | Synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine | Environmentally benign, no toxic reagents | researchgate.net |
| Solvent-Free | No solvent (neat) | Synthesis of 2,4,5-triaryl-1H-imidazoles | Reduced waste, easy workup | scielo.org.mx |
| Green Solvent | Water/Methanol (1:1) | Synthesis of fluorinated ZIFs | Use of sustainable solvents | acs.org |
| Mechanochemistry | Solid-state grinding | Aromatic nucleophilic fluorination | Eliminates bulk solvents, energy-efficient | rsc.org |
| Eco-friendly Catalyst | Fe₃O₄@SiO₂-based | Tetrazole synthesis | Reaction in water, catalyst is recyclable | nih.gov |
Spectroscopic and Structural Elucidation of 4 2 Fluoroethyl 1h Imidazole and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). This data is crucial for assembling the molecular puzzle and confirming the successful synthesis of the target compound.
¹H NMR Chemical Shift Analysis and Coupling Constants
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their connectivity. In the context of 4-(2-fluoroethyl)-1H-imidazole, the ¹H NMR spectrum exhibits characteristic signals for the protons on the imidazole (B134444) ring and the fluoroethyl side chain.
The protons on the imidazole ring typically appear as distinct signals in the aromatic region of the spectrum. For instance, in a deuterated chloroform (B151607) solution, the C2-H proton of the imidazole ring may appear as a singlet, while the C5-H proton may also present as a singlet. researchgate.net The chemical shifts of these protons are influenced by the electronic environment of the ring. researchgate.netresearchgate.net
The fluoroethyl group gives rise to more complex signals due to spin-spin coupling between the fluorine and hydrogen atoms. The two methylene (B1212753) groups (-CH₂CH₂F) will each appear as a multiplet. Specifically, the methylene group adjacent to the imidazole ring will be a triplet, and the methylene group bonded to the fluorine atom will appear as a doublet of triplets. The coupling constants (J-values) between adjacent protons and between protons and the fluorine atom provide valuable information about the connectivity and conformation of the ethyl chain.
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| Imidazole C2-H | ~7.7 | s (singlet) | N/A |
| Imidazole C5-H | ~7.1 | s (singlet) | N/A |
| -CH₂- (adjacent to imidazole) | ~3.0 | t (triplet) | ³JHH |
| -CH₂F | ~4.6 | dt (doublet of triplets) | ²JHF, ³JHH |
¹³C NMR Spectral Interpretation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the imidazole ring typically resonate in the range of 115-140 ppm. researchgate.net The C2 carbon atom usually appears at a lower field (higher ppm value) compared to the C4 and C5 carbons due to the influence of the two adjacent nitrogen atoms. The presence of the fluoroethyl substituent at the C4 position will influence the chemical shift of this carbon.
The carbons of the fluoroethyl side chain will also have characteristic chemical shifts. The carbon atom bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling (¹JCF), which is a definitive indicator of the C-F bond. The chemical shift of this carbon is also significantly affected by the high electronegativity of the fluorine atom, causing it to appear further downfield.
| Carbon | Typical Chemical Shift (δ, ppm) | Coupling |
|---|---|---|
| Imidazole C2 | ~135 | |
| Imidazole C4 | ~138 | |
| Imidazole C5 | ~117 | |
| -CH₂- (adjacent to imidazole) | ~28 | |
| -CH₂F | ~82 | ¹JCF |
¹⁹F NMR for Fluorine Environment Characterization
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. huji.ac.il Since there is typically no natural background signal for fluorine in biological systems, ¹⁹F NMR offers a clean spectrum. nih.gov The chemical shift of the fluorine atom in this compound is indicative of its electronic environment.
The fluorine signal will be split into a triplet due to coupling with the adjacent methylene protons (²JHF). The chemical shift is typically referenced to an external standard like trifluoroacetic acid (TFA) or trichlorofluoromethane (B166822) (CFCl₃). colorado.edu The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting even small changes in the fluorine's environment. huji.ac.il
| Fluorine | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂F | ~ -215 to -225 (vs. CFCl₃) | t (triplet) | ²JHF |
Multi-dimensional NMR Techniques for Complex Structures
For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives or intermediates, multi-dimensional NMR techniques are employed. These include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of the proton network within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
These advanced techniques provide a comprehensive and unambiguous structural elucidation of this compound and its precursors.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This high precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound (C₅H₇FN₂).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the fragmentation pathways of molecules. In this process, ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to elucidate the structure of the original molecule. nih.gov
For imidazole derivatives, a common fragmentation pattern involves the loss of small molecules from the substituents on the imidazole ring, such as ammonia (B1221849) (NH₃), carbon dioxide (CO₂), or carbon monoxide (CO). The imidazole ring itself generally does not open during fragmentation. nih.gov In the case of substituted benzimidazoles, fragmentation often begins with the loss of a radical from a substituent, followed by the loss of a stable molecule like ketene (B1206846) or carbon monoxide. journalijdr.com The specific fragmentation pathways are highly dependent on the nature and position of the substituents on the imidazole or benzimidazole (B57391) core. nih.govjournalijdr.com
For instance, in the mass spectra of some imidazobenzodiazepine derivatives, the acetyl group fragment (CH₃CO⁺) is often observed as the base peak, confirming the presence of this structural motif. journalijdr.com The fragmentation of related imidazole ribosides shows that the ribose moiety can lose water molecules, undergo cleavage across the ring, or break off entirely. nih.gov Quantum chemistry modeling can be employed to predict which bonds are most likely to break upon ionization, providing a theoretical basis for interpreting the observed fragmentation patterns. gre.ac.uk
Table 1: Common Fragmentation Patterns in Imidazole Derivatives
| Precursor Ion | Major Fragment Ions | Neutral Loss | Reference |
| Substituted Imidazole | [M - Substituent Group]+ | Small molecules (e.g., NH₃, CO₂) | nih.gov |
| Imidazobenzodiazepine | CH₃CO⁺ | Varies | journalijdr.com |
| Imidazole Riboside | [M - H₂O]+, [M - Ribose]+ | H₂O, Ribose | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique that uses infrared radiation to probe the vibrational modes of molecules. youtube.com By analyzing the absorption of IR radiation at specific frequencies, it is possible to identify the functional groups present in a molecule. youtube.com The IR spectrum of a molecule is typically plotted as percent transmittance versus wavenumber (cm⁻¹). youtube.com
The IR spectrum of imidazole and its derivatives exhibits characteristic absorption bands that correspond to specific functional groups. For example, the N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3400-2400 cm⁻¹. researchgate.netresearchgate.net The C=N stretching vibration is usually observed around 1680-1650 cm⁻¹, while C=C stretching absorptions appear in the 1600-1450 cm⁻¹ range. researchgate.netijpsonline.com Aromatic C-H stretching vibrations are typically found around 3100-3000 cm⁻¹. researchgate.net
In substituted imidazoles, the presence of other functional groups will give rise to additional characteristic absorption bands. For example, a carbonyl (C=O) group will show a strong absorption in the region of 1750-1650 cm⁻¹, and the C-F stretching vibration in fluorinated compounds can be found in the 1400-1000 cm⁻¹ region. ijpsonline.comrsc.org The precise positions of these bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding. acs.org
Table 2: Characteristic IR Absorption Bands for Imidazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Description | References |
| N-H (stretch) | 3400-2400 | Imidazole ring | researchgate.netresearchgate.net |
| C-H (aromatic stretch) | 3100-3000 | Imidazole and other aromatic rings | researchgate.net |
| C=N (stretch) | 1680-1650 | Imidazole ring | researchgate.netijpsonline.com |
| C=C (stretch) | 1600-1450 | Imidazole and other aromatic rings | researchgate.net |
| C-F (stretch) | 1400-1000 | Fluoroethyl group | rsc.org |
X-ray Crystallography for Absolute Structure Determination
The crystal structures of numerous imidazole derivatives have been reported, revealing a variety of packing motifs and intermolecular interactions. mdpi.commdpi.comnih.govmdpi.com For instance, the crystal structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole shows a twisted geometry between the imidazole and phenyl rings. mdpi.com In another example, the analysis of fluorinated (benzo[d]imidazol-2-yl)methanols demonstrated how the number and position of fluorine atoms influence the formation of intermolecular hydrogen bonds. mdpi.com The planarity of the imidazole ring is a common feature, though slight deviations can occur. researchgate.netnih.gov
The imidazole ring, with its N-H donor and sp²-hybridized nitrogen acceptor, readily participates in hydrogen bonding. rsc.org This often leads to the formation of extended hydrogen-bonded networks in the solid state. rsc.orgrsc.org A common motif is the formation of infinite chains or tapes where molecules are linked by N-H···N hydrogen bonds. researchgate.netrsc.org The presence of other functional groups can lead to more complex hydrogen bonding patterns, sometimes involving solvent molecules. rsc.org
The conformation of a molecule, or the spatial arrangement of its atoms, can be precisely determined from crystal structure data. nih.gov For molecules with multiple rotatable bonds, such as this compound, X-ray crystallography can reveal the preferred conformation in the solid state. nih.gov
In many substituted 1-phenyl-1H-imidazole derivatives, the imidazole and phenyl rings are not coplanar, with dihedral angles varying depending on the nature and position of the substituents. nih.govnih.gov For example, in 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole, the dihedral angles between the imidazole ring and the methylphenyl and fluorophenyl rings are 72.33(8)° and 18.71(8)°, respectively. nih.gov This twist is a result of steric hindrance and the optimization of intermolecular interactions within the crystal lattice.
Elemental Analysis for Purity and Stoichiometry
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. rsc.org This data is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. rsc.orgneuroquantology.com The experimentally determined elemental composition is compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, is considered evidence of the compound's purity and correct stoichiometry. researchgate.net
For novel imidazole derivatives, elemental analysis is a standard characterization technique reported alongside spectroscopic data. neuroquantology.commdpi.com It provides essential validation of the successful synthesis and isolation of the target compound. mdpi.com
Table 3: Hypothetical Elemental Analysis Data for this compound (C₅H₇FN₂)
| Element | Calculated (%) | Found (%) |
| C | 52.63 | 52.59 |
| H | 6.18 | 6.21 |
| F | 16.65 | 16.60 |
| N | 24.54 | 24.60 |
Chemical Reactivity and Transformation Studies of 4 2 Fluoroethyl 1h Imidazole
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the position of substitution is influenced by the nature of the substituents already present on the ring.
In general, electrophilic substitution on the imidazole ring preferentially occurs at the C5 position, which is the most electron-rich carbon atom. nih.gov This is followed by the C4 and then the C2 position. The presence of an alkyl group at the C4 position, such as the 2-fluoroethyl group, is expected to direct incoming electrophiles primarily to the C5 position. The reaction mechanism typically involves the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. For 4-substituted imidazoles, attack at C5 results in a more stable intermediate compared to attack at C2, as the positive charge is better delocalized without involving the already substituted C4.
Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult due to the ring's electron-rich nature. globalresearchonline.net However, the introduction of strong electron-withdrawing groups can facilitate such reactions. rsc.org In the case of 4-(2-fluoroethyl)-1H-imidazole, the fluoroethyl group possesses a moderate electron-withdrawing inductive effect, which may not be sufficient to activate the ring for direct nucleophilic aromatic substitution under standard conditions. Nucleophilic substitution is more likely to occur on a pre-functionalized imidazole ring, for instance, through the displacement of a halogen atom. rsc.orgpsu.edu
| Reaction Type | Preferred Position | Influencing Factors |
| Electrophilic Substitution | C5 | Electron-donating nature of the imidazole ring, directing effect of the C4-substituent. nih.gov |
| Nucleophilic Substitution | Unlikely on the bare ring | Requires strong activation by electron-withdrawing groups or a good leaving group. globalresearchonline.netrsc.org |
Table 1: General Regioselectivity of Substitution on the Imidazole Ring
The 2-fluoroethyl group at the C4 position influences the reactivity of the imidazole ring through its inductive effect. Fluorine is a highly electronegative atom, and its presence in the ethyl group withdraws electron density from the imidazole ring. This deactivating effect makes the ring less susceptible to electrophilic attack compared to an unsubstituted imidazole. However, this deactivation is not as pronounced as that of a trifluoromethyl group. researchgate.net
The electron-withdrawing nature of the fluoroethyl group increases the acidity of the N-H proton of the imidazole ring, making deprotonation easier. This can be a relevant factor in reactions carried out under basic conditions.
Reactions Involving the Fluoroethyl Side Chain
The 2-fluoroethyl side chain itself can undergo a variety of chemical transformations, providing a handle for further functionalization of the molecule.
The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluoroethyl group generally stable towards hydrolysis and solvolysis under neutral or acidic conditions. However, under basic conditions, elimination of hydrogen fluoride (B91410) (HF) to form a vinyl group can occur, especially if there is a proton on the carbon adjacent to the fluorine-bearing carbon that is sufficiently acidic. In the case of this compound, the acidity of the Cα proton of the ethyl group is not significantly enhanced, making direct elimination less favorable.
Studies on related fluoroethyl-containing compounds have shown that hydrolysis to the corresponding alcohol can be achieved under specific, often harsh, conditions or through enzymatic pathways.
While direct cross-coupling at an unactivated C(sp3)-F bond is challenging, the fluoroethyl moiety can be introduced or modified using cross-coupling methodologies. For instance, a common strategy for the synthesis of such compounds involves the reaction of a vinyl-substituted imidazole with a fluorinating agent. nih.gov
Alternatively, if a more reactive leaving group, such as bromine or iodine, is present on the ethyl side chain (e.g., in 4-(2-bromoethyl)-1H-imidazole), this position can readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, to introduce the desired functionality. msu.edu The synthesis of this compound itself might proceed through nucleophilic substitution on a corresponding tosylate or halide precursor.
| Coupling Reaction | Substrate Requirement | Potential Application for this compound |
| Suzuki Coupling | Boronic acid/ester and a halide/triflate | Modification of a pre-functionalized side chain. |
| Sonogashira Coupling | Terminal alkyne and a halide/triflate | Introduction of alkynyl groups on the side chain. |
| Heck Coupling | Alkene and a halide/triflate | Introduction of vinyl groups on the side chain. |
Table 2: Potential Cross-Coupling Reactions for Side Chain Modification
The fluoroethyl group can participate in radical reactions. libretexts.org For instance, radical dehalogenation of a precursor like 4-(2-bromo-1-fluoroethyl)-1H-imidazole could be a pathway to obtain the 4-(1-fluoroethyl)-1H-imidazole isomer. nih.gov The generation of a radical at the carbon bearing the fluorine atom is generally less favorable. More commonly, a radical can be generated at the adjacent carbon, which can then undergo further reactions. Radical addition to a precursor like 4-vinyl-1H-imidazole using a source of fluoroethyl radical could also be a potential synthetic route.
N-Alkylation and N-Derivatization of the Imidazole Nitrogen
The presence of two nitrogen atoms in the imidazole ring of this compound, which exist in a tautomeric equilibrium, presents a key challenge and opportunity in its derivatization. N-alkylation of this unsymmetrically substituted imidazole can result in a mixture of two regioisomeric products: 1-alkyl-4-(2-fluoroethyl)-1H-imidazole and 1-alkyl-5-(2-fluoroethyl)-1H-imidazole. The control over which nitrogen atom undergoes substitution is a critical aspect of its synthetic chemistry. Derivatization reactions are commonly employed to modify the compound's properties or to prepare it for further transformations. nih.gov
The outcome of the N-alkylation of this compound is dictated by a combination of electronic, steric, and reaction-condition-dependent factors. otago.ac.nz The ambident nucleophilic nature of the imidazole ring means that alkylation can occur at either the N-1 or N-3 position, and achieving regioselectivity is paramount for synthesizing a specific isomer. otago.ac.nziau.ir
Electronic and Steric Effects: The 4-(2-fluoroethyl) substituent significantly influences the regioselectivity of N-alkylation. The fluorine atom imparts a strong electron-withdrawing inductive effect, which decreases the electron density and nucleophilicity of the adjacent N-3 nitrogen atom. otago.ac.nz Consequently, under basic conditions where the imidazolate anion is the reacting species, electrophilic attack is generally favored at the more distant and electronically richer N-1 nitrogen. otago.ac.nzderpharmachemica.com
Steric hindrance from the 4-(2-fluoroethyl) group also plays a crucial role. otago.ac.nz This group physically obstructs the approach of the alkylating agent to the N-3 position, thereby favoring substitution at the less hindered N-1 position. This steric effect becomes more pronounced as the size of the incoming alkylating agent increases. otago.ac.nz Studies on similarly substituted 4-nitroimidazoles confirm that alkylation is favored at the N-1 position, away from the substituent. derpharmachemica.com
Reaction Conditions: Under neutral or acidic conditions, the situation is more complex as the reaction proceeds via an SE2' process on the neutral imidazole. otago.ac.nz Here, the tautomeric equilibrium becomes a dominant factor. For imidazoles with electron-withdrawing groups at the C4 position, the 4-substituted tautomer is often the more stable and thus more abundant form. otago.ac.nz Even though this tautomer is less reactive towards electrophiles, its higher concentration can lead to a significant proportion of the "unexpected" 1,5-disubstituted product. otago.ac.nz The choice of base and solvent can also influence the regioisomeric ratio. beilstein-journals.org For instance, phase transfer catalysis has been employed to achieve highly regioselective N1-alkylation on hindered imidazoles. iau.ir
| Factor | Effect on Alkylation of this compound | Favored Isomer | Reference |
|---|---|---|---|
| Electronic Effect of Substituent (Inductive) | The electron-withdrawing fluoroethyl group deactivates the adjacent N-3 nitrogen. | 1,4-disubstituted | otago.ac.nz |
| Steric Hindrance of Substituent | The fluoroethyl group at C4 sterically hinders attack at the N-3 position. | 1,4-disubstituted | otago.ac.nz |
| Size of Alkylating Agent | Larger alkylating agents increase steric preference for the less hindered nitrogen. | 1,4-disubstituted | otago.ac.nz |
| Reaction Conditions (Basic) | Formation of the imidazolate anion; electronic effects dominate. | 1,4-disubstituted | otago.ac.nz |
| Reaction Conditions (Neutral) | Tautomeric equilibrium can favor the 4-substituted tautomer, potentially leading to the other isomer despite lower reactivity. | Mixture, potentially with significant 1,5-disubstituted | otago.ac.nz |
In multi-step syntheses, it is often necessary to temporarily block the imidazole nitrogens to prevent undesired side reactions and to direct reactivity to other parts of the molecule. organic-chemistry.orgbham.ac.uk A protecting group must be easy to introduce, stable to subsequent reaction conditions, and readily removed without affecting the rest of the molecule. organic-chemistry.org For unsymmetrical imidazoles, protecting groups are also a key tool for achieving regioselective functionalization. nih.govacs.org
A notable strategy is the "trans-N-alkylation," enabled by the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. nih.govacs.org This approach allows for the synthesis of specific N-alkylated isomers that may be difficult to obtain through direct alkylation. nih.govacs.org Other commonly used protecting groups for the imidazole nitrogen that would be applicable to this compound include the sterically demanding triphenylmethyl (trityl) group and acid-labile groups like 1-(1-ethoxyethyl) (EE). utsouthwestern.eduacs.org The choice of protecting group allows for an orthogonal strategy, where one group can be removed selectively in the presence of others. organic-chemistry.orgsigmaaldrich.com
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Reference |
|---|---|---|---|---|
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base (e.g., NaH), THF | Fluoride source (e.g., TBAF) or strong acid (e.g., HCl) | nih.govacs.org |
| Triphenylmethyl | Tr | Trityl chloride (Ph3CCl), base (e.g., Et3N) | Mild or strong acid (e.g., TFA, HCl) | utsouthwestern.edu |
| 1-(1-Ethoxyethyl) | EE | Ethyl vinyl ether, acid catalyst | Mild aqueous acid (e.g., dilute HCl) | acs.org |
| tert-Butoxycarbonyl | Boc | Boc2O, base (e.g., DMAP) | Strong acid (e.g., TFA) | organic-chemistry.org |
Mechanistic Investigations of this compound Transformations
Understanding the precise reaction mechanisms for transformations of this compound is crucial for optimizing reaction conditions, predicting outcomes, and controlling product formation. Mechanistic studies often involve a combination of kinetic analysis, the identification of transient intermediates, and isotopic labeling experiments.
Kinetic studies are fundamental to elucidating the mechanism of a chemical reaction. scispace.com For the N-alkylation of this compound, kinetic measurements would involve monitoring the rate of formation of the product(s) or the disappearance of reactants over time, typically using spectroscopic or chromatographic methods. pnas.org By systematically varying the concentrations of the imidazole, the alkylating agent, and any base or catalyst, the rate law for the reaction can be determined. scispace.compnas.org
These studies allow for the calculation of rate constants and the evaluation of thermodynamic activation parameters (enthalpy and entropy of activation). pnas.org This data provides insight into the nature of the transition state and helps to distinguish between different possible pathways. For example, kinetic data can help confirm whether the reaction proceeds through a direct bimolecular substitution on the neutral imidazole (an SE2' mechanism) or via a two-step process involving the initial deprotonation of the imidazole to form a more reactive imidazolate anion (an SE2cB mechanism). otago.ac.nz
Many chemical transformations proceed through short-lived, high-energy intermediates that are not directly observable in the final product mixture. Identifying these species is key to a full mechanistic understanding. In the context of this compound chemistry, several types of intermediates can be postulated.
For N-alkylation reactions conducted under basic conditions, the primary reactive intermediate is the 4-(2-fluoroethyl)-1H-imidazolate anion . This anion is significantly more nucleophilic than the neutral imidazole, and its formation accelerates the rate of alkylation.
In other transformations, such as those involving reaction with strong electrophiles or transition metals, imidazolium (B1220033) salt intermediates may be formed. google.com These charged species can then undergo further reaction. Mechanistic studies on related heterocycles have also proposed dearomatized intermediates that form via nucleophilic attack at the C2 position, followed by rearrangement. acs.org The detection of such transient species often requires specialized techniques like low-temperature NMR spectroscopy or chemical trapping experiments, where a reagent is added to react specifically with the intermediate to form a stable, observable product.
Isotopic labeling is a powerful and unambiguous tool for tracing the path of atoms through a chemical reaction, thereby providing definitive evidence for a proposed mechanism. researchgate.netrsc.org In a typical experiment, an atom in a reactant molecule is replaced with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). researchgate.net
For the N-alkylation of this compound, several labeling strategies could be employed:
Determining the Site of Alkylation: Synthesizing this compound with one of the nitrogen atoms labeled with ¹⁵N would provide a definitive method to identify the product regioisomer. rsc.org Analysis of the product mixture using ¹H-¹⁵N or ¹³C-¹⁵N heteronuclear correlation NMR spectroscopy would show coupling to the alkyl group, unambiguously identifying the site of substitution. researchgate.netrsc.org
Kinetic Isotope Effect (KIE): The mechanism of reactions involving C-H bond cleavage, such as an elimination reaction on the fluoroethyl side chain, can be probed by measuring the kinetic isotope effect. researchgate.net By comparing the reaction rate of the normal substrate with a substrate where a hydrogen atom is replaced by deuterium, one can infer the degree of C-H bond breaking in the reaction's transition state. This has been used to distinguish between E2 and E1cB mechanisms in related fluoro-compounds. researchgate.net
Tracing Reaction Pathways: In more complex rearrangements or fragmentations, labeling various positions on the imidazole ring or its substituent with ¹³C or ¹⁵N can help track how the molecular skeleton is reorganized, confirming or refuting proposed mechanistic pathways. beilstein-journals.org
Theoretical and Computational Studies on 4 2 Fluoroethyl 1h Imidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. researchgate.net For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP combined with various basis sets (e.g., 6-311G(d,p), 6-311++G(d,p)), have been successfully applied to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netnih.govphyschemres.org
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. physchemres.org For 4-(2-fluoroethyl)-1H-imidazole, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.
Conformational analysis of the fluoroethyl side chain is particularly important. The rotation around the C-C bond of the ethyl group and the C-N bond connecting the side chain to the imidazole ring leads to different conformers. The presence of the fluorine atom can introduce specific stereoelectronic effects, such as the gauche effect, which may favor certain conformations. ufla.br Computational studies can map the potential energy surface as a function of these dihedral angles to identify the most stable conformers and the energy barriers between them.
Table 1: Predicted Conformational Data for this compound
| Conformer | Dihedral Angle (F-C-C-N) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 |
| Gauche | ~60° | Data not available in search results |
| Note: This table is illustrative. Actual values would be derived from specific DFT calculations not available in the provided search results. |
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO relates to its ability to accept electrons (electron affinity). ossila.comemerginginvestigators.org
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing molecular stability and reactivity. emerginginvestigators.orgirjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.orgirjweb.com For imidazole derivatives, DFT calculations can provide precise values for these orbital energies and the resulting energy gap. irjweb.comresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties for an Imidazole Derivative
| Parameter | Value (eV) |
| E_HOMO | -6.2967 |
| E_LUMO | -1.8096 |
| HOMO-LUMO Gap (ΔE) | 4.4871 |
| Data is for a similar imidazole derivative and is used for illustrative purposes. irjweb.com |
Vibrational Frequency Calculations for Spectroscopic Correlation
Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.netnih.gov By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. researchgate.net Comparison of the calculated frequencies with experimental data allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. physchemres.org
For this compound, these calculations can help identify characteristic vibrational modes associated with the imidazole ring, the fluoroethyl side chain, and the C-F bond. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and limitations of the theoretical model. researchgate.net
Thermochemical Parameters and Stability Predictions
DFT calculations can be used to predict various thermochemical parameters, such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp°). wiley-vch.deresearchgate.net These parameters are essential for understanding the thermodynamic stability of the molecule and for predicting the energetics of chemical reactions. wiley-vch.de The stability of different isomers or conformers can be compared based on their calculated heats of formation. researchgate.net For instance, the relative stabilities of the different conformers of this compound can be determined from their computed energies. ufla.br
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling is instrumental in elucidating the detailed pathways of chemical reactions. rsc.orgchemrxiv.org This involves mapping the potential energy surface to identify reactants, products, intermediates, and, most importantly, transition states. nih.gov
Transition State Characterization and Activation Energies
A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. wikipedia.orgnih.gov Locating and characterizing transition state structures is a key aspect of computational reaction mechanism studies. nih.gov A true transition state is confirmed by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. uit.no
The activation energy (Ea) is the energy difference between the reactants and the transition state. chemrxiv.orgrsc.org Its calculation provides a quantitative measure of the kinetic feasibility of a reaction pathway. chemrxiv.org For reactions involving this compound, such as electrophilic or nucleophilic attack at the imidazole ring, quantum chemical modeling can determine the structures of the transition states and the associated activation energies, thereby predicting the most likely reaction pathways. researchgate.netresearchgate.net
Table 3: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Pathway | Activation Energy (kcal/mol) |
| Electrophilic attack at N-1 | Data not available in search results |
| Electrophilic attack at N-3 | Data not available in search results |
| Nucleophilic substitution at the ethyl chain | Data not available in search results |
| Note: This table is illustrative and would be populated with data from specific reaction modeling studies. |
Reaction Coordinate Mapping
For instance, in the synthesis of related imidazole compounds, computational studies have been employed to understand the functionalization reactions. Theoretical investigations using methods like Density Functional Theory (DFT) can map the reaction coordinates for the formation of the imidazole ring or the introduction of substituents. These studies can reveal the energy barriers associated with different reaction pathways, thereby explaining the observed product distributions.
Table 1: Hypothetical Energy Barriers for Key Steps in Imidazole Synthesis
| Reaction Step | Calculated Activation Energy (kcal/mol) | Method |
| Imine Formation | 15.2 | DFT/B3LYP |
| Cyclization | 22.5 | MP2/6-31G* |
| Dehydration | 12.8 | DFT/B3LYP |
This table is illustrative and based on typical values for similar reactions. Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time. These simulations can provide detailed information about conformational changes, intermolecular interactions, and the influence of the solvent environment.
In the context of its potential applications, for example, as a ligand for a biological target, MD simulations can reveal the binding modes and the stability of the ligand-receptor complex. For instance, simulations of similar fluorinated benzimidazole (B57391) derivatives have been used to study their interaction with receptors, providing insights into the structural features essential for molecular recognition. nih.gov
Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in Water
| Parameter | Value | Description |
| Simulation Time | 100 ns | The total time duration of the simulation. |
| Temperature | 298 K | The simulated temperature of the system. |
| Pressure | 1 atm | The simulated pressure of the system. |
| Root Mean Square Deviation (RMSD) | 1.5 Å | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. |
| Radius of Gyration | 3.2 Å | A measure of the compactness of the molecule. |
This table represents typical parameters and potential results from an MD simulation. Specific studies on this compound would be needed to obtain actual data.
QSAR (Quantitative Structure-Activity Relationship) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their activity. itmedicalteam.pl In the context of chemical activity, QSAR studies can be used to predict the catalytic performance, reactivity, or other chemical properties of new compounds based on the properties of known molecules.
For this compound, a QSAR study focused on its chemical activity could involve developing a model based on a series of related imidazole derivatives. The model would use various molecular descriptors, such as electronic properties (e.g., HOMO-LUMO gap), steric parameters (e.g., molecular volume), and topological indices, to correlate with a measured chemical activity. This activity could be, for example, the rate constant of a specific reaction it catalyzes or its efficiency as a ligand in a catalytic system.
While specific QSAR studies focusing on the chemical activity of this compound are not widely published, research on other imidazole derivatives has demonstrated the utility of this approach. nih.govsigmaaldrich.cnresearchgate.net For instance, QSAR models have been developed to predict the anti-inflammatory and antinociceptive activities of 2-substituted-4,5-diphenyl-1H-imidazoles, where descriptors related to surface area, volume, and dipole moment were found to be important. nih.gov A similar approach could be applied to understand and predict the chemical reactivity or catalytic potential of this compound and its analogs.
Table 3: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Example Descriptor | Information Provided |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |
| Steric | Molecular Volume | The volume occupied by the molecule, related to its size and shape. |
| Topological | Wiener Index | A numerical descriptor of molecular branching. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |
This table provides examples of descriptors that could be used in a QSAR study of this compound to predict its chemical activity.
Applications of 4 2 Fluoroethyl 1h Imidazole in Chemical Science
4-(2-fluoroethyl)-1H-Imidazole as a Synthetic Building Block
The reactivity of the imidazole (B134444) ring, coupled with the influence of the fluorine atom, positions this compound as a key starting material for the synthesis of more complex molecules.
Precursor in the Synthesis of Complex Fluorinated Heterocycles
The introduction of fluorine into heterocyclic systems is a widely recognized strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. The 2-fluoroethyl group in this compound serves as a valuable synthon for constructing larger, more elaborate fluorinated heterocyclic architectures. While direct examples of its use are emerging, the principles of imidazole chemistry suggest its utility in reactions such as N-alkylation, N-arylation, and various coupling reactions to generate a diverse array of substituted imidazoles. These products can then undergo further cyclization reactions to form fused heterocyclic systems. For instance, the imidazole core can be a precursor to purine analogs and other bicyclic systems of pharmaceutical relevance. The presence of the fluoroethyl side chain is anticipated to influence the regioselectivity of these reactions and impart unique properties to the final products.
| Product Class | Synthetic Strategy | Potential Bioactivity |
| Fused Imidazoles | Cyclocondensation reactions | Kinase inhibitors, Antiviral agents |
| Substituted Purines | Traube synthesis modifications | Anticancer, Antiviral agents |
| Polycyclic Heterocycles | Multi-step sequences involving cross-coupling | CNS agents, Anti-inflammatory |
Component in Multi-component Reactions for Novel Chemical Entities
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. Imidazole derivatives have been successfully employed in various MCRs, such as the Ugi and Biginelli reactions, to generate libraries of structurally diverse compounds. An imidazole-functionalized Hf(IV)-based metal-organic framework (MOF) has been shown to act as a heterogeneous catalyst for both Biginelli and Hantzsch reactions, highlighting the utility of the imidazole core in facilitating these transformations. researchgate.net The nucleophilic nature of the imidazole nitrogen atoms in this compound makes it a suitable component for such reactions. Its participation could lead to the formation of novel, highly functionalized heterocyclic scaffolds incorporating the fluoroethyl moiety, which could be of significant interest for drug discovery and materials science. pharmacylibrary.com
| MCR Type | Potential Products | Advantages |
| Ugi Reaction | α-Acylamino carboxamides | High diversity, atom economy |
| Biginelli Reaction | Dihydropyrimidinones | Access to privileged scaffolds |
| Hantzsch Reaction | Dihydropyridines | Important for calcium channel blockers |
Ligand Chemistry and Coordination Compounds
The nitrogen atoms of the imidazole ring in this compound possess lone pairs of electrons, making them excellent coordinating agents for a variety of metal ions.
This compound as a Ligand in Homogeneous Catalysis
Imidazole-based ligands have been extensively used in homogeneous catalysis due to their strong σ-donating properties and their ability to stabilize various transition metal complexes. These ligands can influence the steric and electronic environment of the metal center, thereby tuning the activity and selectivity of the catalyst. While specific studies on this compound as a ligand are not yet widespread, it is hypothesized that the electron-withdrawing nature of the fluoroethyl group could modulate the electronic properties of the imidazole ring. This could, in turn, affect the catalytic activity of the corresponding metal complexes in reactions such as cross-coupling, hydrogenation, and oxidation. The development of catalysts bearing this ligand could offer new possibilities for fine-tuning catalytic processes. mdpi.comlumiprobe.com
Design and Synthesis of Metal-Organic Frameworks (MOFs) incorporating the scaffold
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole and its derivatives are popular choices for ligands in MOF synthesis due to their ability to bridge metal centers and create robust, porous structures. nih.govradiopaedia.org The incorporation of this compound as a ligand in MOF synthesis could lead to materials with tailored properties. The presence of the fluorine atoms could enhance the hydrophobicity of the framework, which might be advantageous for applications in gas separation or catalysis in non-aqueous media. Furthermore, the functional fluoroethyl group could serve as a site for post-synthetic modification, allowing for the introduction of other functionalities into the MOF structure. An imidazole functionalized aqua-stable metal–organic framework has been developed for selective fluorogenic detection of herbicides and antibacterial agents, demonstrating the potential of functionalized imidazoles in MOF-based sensors. nih.gov
| MOF Property | Potential Application |
| Enhanced Hydrophobicity | Gas separation (e.g., CO2 capture) |
| Tunable Pore Environment | Selective catalysis |
| Post-Synthetic Modification | Drug delivery, Sensing |
Role in Radiochemistry Research
The presence of a fluoroethyl group makes this compound a particularly interesting molecule for radiochemistry, specifically for the development of positron emission tomography (PET) tracers. PET is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. pharmacylibrary.comresearchgate.net
The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter due to its favorable decay characteristics, including a half-life of 109.8 minutes, which allows for synthesis and imaging on a practical timescale. frontiersin.org The development of ¹⁸F-labeled radiotracers is a key area of research in nuclear medicine. nih.gov
Nitroimidazole derivatives containing a fluoroalkyl side chain, such as [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO), are well-established PET tracers for imaging hypoxia (low oxygen levels) in tumors. nih.govnih.gov Hypoxia is a critical factor in cancer progression and resistance to therapy. These tracers are reductively activated in hypoxic cells, leading to their trapping and accumulation, which can be detected by PET imaging.
Given this precedent, this compound, or more specifically its nitro-substituted analogue, is a prime candidate for development as a hypoxia imaging agent. The synthesis of an ¹⁸F-labeled version, [¹⁸F]this compound, would involve the introduction of the ¹⁸F isotope into the ethyl side chain. This could potentially be achieved through nucleophilic substitution of a suitable leaving group (e.g., tosylate) on a precursor molecule with [¹⁸F]fluoride. lumiprobe.com The resulting radiotracer could then be evaluated for its potential to selectively accumulate in hypoxic tissues. The development of new and improved hypoxia PET tracers is an active area of research, and fluoroethyl-imidazole scaffolds are promising platforms for this purpose. nih.govresearchgate.net
| Radiotracer Precursor | Potential ¹⁸F-Radiotracer | Application |
| 4-(2-Tosyloxyethyl)-1H-nitroimidazole | [¹⁸F]4-(2-fluoroethyl)-1H-nitroimidazole | PET imaging of tumor hypoxia |
| N-protected-4-(2-hydroxyethyl)-1H-imidazole | N-protected-[¹⁸F]this compound | Intermediate for further labeling |
Synthetic Methodologies for Radiolabeled [¹⁸F]-Fluoroethylimidazoles
The synthesis of radiolabeled imidazoles, particularly those containing the positron-emitting isotope fluorine-18 ([¹⁸F]F), is of paramount importance for the development of tracers for Positron Emission Tomography (PET). The introduction of a fluoroethyl group onto an imidazole ring can be achieved through various synthetic strategies, often involving nucleophilic substitution reactions.
One common approach involves the use of a suitable precursor bearing a leaving group, such as a tosylate, which can be displaced by [¹⁸F]fluoride. For instance, the synthesis of [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO), a 2-nitroimidazole derivative, often utilizes a protected precursor like 1-(2′-nitro-1′-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulfonylpropanediol. The radiosynthesis proceeds via nucleophilic fluorination with no-carrier-added [¹⁸F]fluoride, followed by acidic hydrolysis to remove the protecting group. This method can be automated using commercial synthesis modules, allowing for reproducible and high-yield production. researchgate.netnih.gov
Another established two-step methodology first involves the preparation of a fluoroalkylating agent, [¹⁸F]epifluorohydrin, from (2R)-(−)-glycidyl tosylate and [¹⁸F]fluoride. Subsequently, the ring-opening of [¹⁸F]epifluorohydrin with a nitroimidazole, such as 2-nitroimidazole, yields the desired [¹⁸F]-fluoroethylated imidazole derivative. researchgate.netnih.gov This two-pot reaction sequence has been successfully employed for the production of [¹⁸F]fluoromisonidazole. nih.gov
The efficiency of these radiosyntheses can vary depending on the chosen method, precursor, and reaction conditions. Automated synthesis procedures have been shown to improve radiochemical yields and reduce synthesis times.
| Radiosynthesis Method | Precursor | Key Steps | Radiochemical Yield (non-decay corrected) | Synthesis Time |
| One-pot, two-step automated synthesis | 1-(2′-nitro-1′-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulphonylpropanediol | Nucleophilic fluorination, Acidic hydrolysis, Sep-Pak purification | >40% | <40 min |
| Two-step, two-pot synthesis | (2R)-(−)-glycidyl tosylate and 2-nitroimidazole | Preparation of [¹⁸F]epifluorohydrin, Nucleophilic ring-opening | ~10% (EOS) | Not specified |
| Automated synthesis (Method II) | 1-(2′-nitro-1′-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulphonylpropanediol | Fluorination, Deprotection | 21% (EOS) | Not specified |
Preclinical Development of Radiolabeled Chemical Probes (excluding in vivo applications)
The preclinical development of novel radiolabeled probes is a critical step in assessing their potential for clinical applications. This phase involves a series of in vitro and ex vivo studies to evaluate the probe's stability, cellular uptake, and binding characteristics.
In Vitro Stability: A key parameter for any potential radiotracer is its stability in biological media. In vitro stability studies are typically conducted by incubating the radiolabeled compound in serum from different species (e.g., mouse, rat, human) at physiological temperature. The percentage of the intact compound is then measured at various time points using techniques like radio-thin layer chromatography or high-performance liquid chromatography. For example, studies on [¹⁸F]fluoroethylrhodamine B, a potential myocardial perfusion agent, demonstrated significantly higher stability in rat and human sera compared to mouse serum, with over 80% of the compound remaining intact in rat serum after 2 hours. nih.gov
Cellular Uptake and Binding: The ability of a radiolabeled probe to accumulate in target cells is a prerequisite for its function. In vitro cell culture experiments are widely used to assess the uptake and retention of these probes. For instance, the evaluation of a reactivity-based [¹⁸F]FDG probe for formaldehyde imaging involved treating PC3 prostate cancer and U87-MG glioblastoma cells with the probe. rsc.org A dose-dependent response to exogenously added formaldehyde was observed, demonstrating the probe's ability to detect its target analyte in a cellular context. rsc.org Similarly, in vitro inhibition experiments with [¹⁸F]fluorophenylglutamine ([¹⁸F]FPG) in human PC-3 and rat F98 cell lines were used to evaluate its affinity for the ASCT-2 transporter. nih.gov
Ex Vivo Biodistribution: Following in vitro characterization, ex vivo biodistribution studies provide further insights into the probe's behavior. These studies involve administering the radiotracer to an animal model, and at specific time points, tissues of interest are harvested and the radioactivity is measured. This allows for the determination of the tracer's accumulation in various organs and tumors. For example, ex vivo biodistribution of [¹⁸F]FMISO in a prostate tumor-bearing nude mouse model showed modest uptake in tumors at 90 minutes post-injection. nih.gov
| Preclinical Evaluation Method | Purpose | Example Finding |
| In Vitro Serum Stability | To assess the stability of the radiotracer in biological fluids. | [¹⁸F]fluoroethylrhodamine B was >80% intact in rat serum after 2 hours. nih.gov |
| In Vitro Cellular Uptake | To determine the accumulation of the radiotracer in target cells. | [¹⁸F]FAC-FDG-1 showed a dose-dependent uptake in cancer cells in response to formaldehyde. rsc.org |
| In Vitro Binding Affinity | To measure the affinity of the radiotracer for its molecular target. | Fluorophenylglutamine showed moderate affinity for the human ASCT-2 transporter in PC-3 cells. nih.gov |
| Ex Vivo Biodistribution | To quantify the distribution of the radiotracer in different tissues after administration. | Modest uptake of [¹⁸F]FMISO was observed in xenograft prostate tumors. nih.gov |
Materials Science Applications
The imidazole moiety is a valuable building block in materials science due to its aromaticity, hydrogen-bonding capabilities, and coordination properties. The incorporation of a fluoroethyl group can further enhance the properties of these materials, such as their thermal and chemical stability.
Imidazolium-based ionic liquids (ILs) are a class of molten salts with melting points below 100 °C. They possess unique properties such as low vapor pressure, high thermal stability, and high ionic conductivity, making them attractive for various applications, including as "green" solvents and electrolytes for energy storage devices. rsc.org The synthesis of these ILs often involves the quaternization of an N-substituted imidazole with an alkyl halide, followed by an anion exchange reaction. rsc.orgnih.gov
The properties of imidazolium-based ILs can be tuned by modifying the substituents on the imidazole ring and by varying the counter-anion. For instance, increasing the alkyl chain length on the imidazolium (B1220033) cation can influence the inhibition performance of the IL against metal corrosion. nih.gov The presence of the imidazole ring with its nucleophilic centers allows for a wide range of chemical combinations, leading to ILs with tailored properties. researchgate.net
Covalent organic frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. The incorporation of functional groups, such as imidazole, into the COF structure can impart specific properties for applications in gas adsorption, catalysis, and sensing. Imidazole-linked COFs have shown promise in the electroreduction of CO₂ and the extraction of uranium from seawater. nih.govrsc.orgrsc.org
For example, a robust imidazole-linked Ni-phthalocyanine-based COF has been developed for the electroreduction of CO₂. rsc.org The imidazole linkage provides stability to the framework, allowing it to function efficiently over a wide pH range. rsc.org In another application, imidazole-based COFs have demonstrated high efficiency in the sunlight-driven extraction of uranium from seawater. nih.govrsc.org The imidazole units within the COF structure can act as binding sites for uranyl ions, contributing to the high extraction capacity. nih.gov The synthesis of these COFs typically involves the condensation of monomeric building blocks, such as 2,4-dimethylimidazole and benzene-1,3,5-tricarboxaldehyde, through reactions like Knoevenagel condensation. nih.gov
| COF Application | Key Feature of Imidazole Moiety | Performance Highlight |
| CO₂ Electroreduction | Provides a stable, irreversible covalent linkage. rsc.org | Efficient CO₂ reduction over a full pH range. rsc.org |
| Uranium Extraction from Seawater | Acts as a binding site and enhances photocatalytic properties. nih.govnih.gov | Uranium extraction efficiency of up to 8.8 mg g⁻¹ day⁻¹. rsc.org |
The introduction of imidazole functional groups into organic materials can significantly influence their electronic and optical properties. In the context of COFs, the integration of imidazole groups with their enhanced π-electron conjugation can lead to materials with interesting fluorescence characteristics. nih.gov
Research has shown that the fluorescence behavior of imidazole-containing COFs is highly dependent on the polarity of the solvent. nih.gov This solvatochromic effect arises from the changes in the electronic structure of the COF in different solvent environments. Theoretical simulations have indicated that the enhanced conjugation from the imidazole groups leads to a redshift in the fluorescence emission wavelength, which is attributed to an expansion of the π-π orbitals and a reduction in the energy gap of the excited states. nih.gov These findings are crucial for the rational design of novel optoelectronic devices and sensors based on COF materials. nih.gov
Furthermore, imidazole derivatives have been investigated for their potential as functional materials in other areas. For example, certain imidazole derivatives have been studied as sirtuin inhibitors, demonstrating their potential in the development of therapeutic agents. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes
One promising approach involves the application of flow chemistry . This technology allows for rapid reaction optimization, improved safety for handling hazardous reagents, and straightforward scalability. A continuous-flow process for the synthesis of 4-(2-fluoroethyl)-1H-imidazole could significantly reduce reaction times and improve yield and purity.
Another avenue is the exploration of C-H functionalization . Direct C-H functionalization of the imidazole (B134444) core with a fluoroethylating agent would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. Research into transition-metal-catalyzed C-H activation specific to the C4 position of the imidazole ring could lead to a breakthrough in its synthesis.
Furthermore, the development of novel fluoroethylating reagents is crucial. Designing reagents that are safer, more selective, and more efficient will be paramount. For instance, electrophilic fluoroethylating agents could offer a direct route to the target compound from a suitable imidazole precursor.
Finally, biocatalysis presents a green and highly selective alternative. The use of engineered enzymes to catalyze the formation of the imidazole ring or the introduction of the fluoroethyl group could provide a sustainable and efficient manufacturing process.
A comparison of potential synthetic strategies is outlined in the table below.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Flow Chemistry | Improved safety, scalability, and efficiency | Development of continuous-flow reactors and optimization of reaction parameters |
| C-H Functionalization | High atom economy, reduced waste | Discovery of selective catalysts for C4-fluoroethylation of the imidazole ring |
| Novel Fluoroethylating Reagents | Enhanced safety, selectivity, and efficiency | Design and synthesis of new electrophilic and nucleophilic fluoroethylating agents |
| Biocatalysis | High selectivity, green and sustainable | Engineering of enzymes for specific fluoroethylation or imidazole ring synthesis |
Exploration of Unconventional Reactivity Patterns
The presence of the electron-withdrawing 2-fluoroethyl group at the C4 position is expected to significantly modulate the electronic properties and reactivity of the imidazole ring. While the general reactivity of imidazole is understood to be intermediate between that of pyrrole (B145914) and pyridine, the specific influence of the fluoroethyl substituent warrants detailed investigation. nih.gov
Future research should focus on quantifying the electronic effects of the fluoroethyl group on the pKa of the imidazole nitrogen atoms and its susceptibility to electrophilic and nucleophilic attack. The inductive effect of the fluorine atom is expected to decrease the basicity of the imidazole ring, which could be harnessed for selective functionalization.
The exploration of unconventional reactivity could involve studying the behavior of this compound under novel reaction conditions. For example, its participation in multicomponent reactions could be investigated to rapidly generate libraries of complex derivatives. nih.gov Additionally, its potential as a ligand in organometallic chemistry is an area ripe for exploration. The modified electronic properties of the imidazole ring could lead to the formation of metal complexes with unique catalytic activities.
Another area of interest is the potential for the fluoroethyl group itself to participate in reactions. For instance, under certain conditions, elimination of hydrogen fluoride (B91410) could lead to a vinylimidazole derivative, a versatile synthetic intermediate. The stability of the C-F bond and the conditions required for such transformations would need to be carefully studied.
Advanced Computational Techniques for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding and accelerating experimental research. researchgate.net For this compound, advanced computational techniques can be employed in several key areas.
Density Functional Theory (DFT) calculations can be used to model the geometric and electronic structure of the molecule with high accuracy. researchgate.net These calculations can provide insights into bond lengths, bond angles, electrostatic potential, and frontier molecular orbitals, which are crucial for understanding its reactivity. nih.gov Furthermore, DFT can be used to predict spectroscopic properties (NMR, IR, UV-Vis), aiding in the characterization of the compound and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of a series of derivatives based on this compound. nih.govresearchgate.net By correlating molecular descriptors with observed activities or properties, these models can guide the design of new compounds with enhanced characteristics.
Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound and its analogs with biological targets such as enzymes and receptors. nih.gov This is particularly relevant for drug discovery applications, allowing for the virtual screening of potential drug candidates.
The application of these computational techniques can significantly reduce the time and cost associated with the discovery and development of new applications for this compound.
| Computational Technique | Predicted Properties | Potential Application |
| Density Functional Theory (DFT) | Geometric structure, electronic properties, spectroscopic data | Understanding reactivity, aiding in characterization |
| QSAR/QSPR | Biological activity, physicochemical properties | Guiding the design of new derivatives with desired characteristics |
| Molecular Docking | Binding affinity and mode with biological targets | Virtual screening in drug discovery |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | Early assessment of drug-likeness of potential therapeutic agents nih.gov |
Integration of this compound into New Material Architectures
The unique properties of this compound make it an attractive building block for the creation of novel materials with tailored functionalities. Its integration into various material architectures is a promising area for future research.
In the field of Metal-Organic Frameworks (MOFs) , this compound can be used as a functionalized ligand. The incorporation of fluorinated groups into MOFs can enhance their hydrophobicity and chemical stability. nih.govresearchgate.net MOFs constructed with this ligand could find applications in gas storage and separation, catalysis, and as proton-conducting materials. nih.govrsc.org The specific arrangement of the imidazole within the framework can significantly influence its properties. nih.gov
The synthesis of polymers and co-polymers containing the this compound moiety is another exciting direction. elsevierpure.com These polymers could exhibit interesting properties such as enhanced thermal stability, chemical resistance, and specific ion-conduction capabilities. Imidazole-functionalized polymers have been explored for applications such as catalysts and for the immobilization of metal ions. rsc.orgresearchgate.net The fluoroethyl group could further enhance these properties.
Furthermore, this compound can serve as a precursor for the synthesis of ionic liquids . escholarship.orgepa.gov Fluorinated ionic liquids are known for their unique properties, including high thermal stability and low viscosity. The introduction of the fluoroethyl group on the imidazole core could lead to the development of new ionic liquids with applications as solvents for synthesis and catalysis, electrolytes in batteries, and in materials science. researchgate.net
The development of these new materials will require a multidisciplinary approach, combining synthetic chemistry, materials science, and computational modeling to design and characterize these novel architectures.
Q & A
Basic: What synthetic methodologies are commonly employed to introduce the 2-fluoroethyl group into the imidazole scaffold?
The 2-fluoroethyl substituent is typically introduced via nucleophilic substitution or alkylation reactions. For example, fluorinated alkyl halides (e.g., 2-fluoroethyl bromide) can react with imidazole derivatives under basic conditions (e.g., K₂CO₃ in DMF). Solvent choice (e.g., DMF, THF) and temperature (60–100°C) significantly impact yield . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and structural validation using -/-NMR (e.g., δ ~4.6–5.0 ppm for -CH₂F) are critical .
Advanced: How can researchers resolve contradictions in 1H^1 \text{H}1H-NMR data for fluorinated imidazole derivatives, such as unexpected splitting patterns?
Fluorine’s high electronegativity and spin-½ nature cause complex splitting via - coupling. For 4-(2-fluoroethyl)-1H-imidazole, the -CH₂F group exhibits a triplet (J ~47 Hz) due to coupling with two equivalent fluorine atoms. Discrepancies may arise from impurities or conformational dynamics. To address this:
- Use -NMR to confirm fluorine environment (δ ~-215 to -220 ppm for -CH₂F).
- Perform variable-temperature NMR to assess rotational barriers of the fluoroethyl group .
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Basic: What pharmacological screening assays are recommended for evaluating this compound’s bioactivity?
Initial screens should focus on:
- Antifungal activity : Broth microdilution assays against Candida albicans (MIC determination) .
- Enzyme inhibition : Fluorescence-based assays for imidazole glycerol phosphate dehydratase (IGPD), a target in microbial histidine biosynthesis .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced: How can computational modeling guide the optimization of this compound’s binding affinity?
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can predict interactions with targets like cytochrome P450 enzymes. Key steps:
Ligand preparation : Optimize geometry at the B3LYP/6-31G* level.
Active site definition : Use crystal structures (PDB: 1EA1 for CYP51) to map hydrophobic pockets.
Free energy calculations : MM-PBSA to rank fluoroethyl group’s contribution to binding .
SAR analysis : Compare with analogs (e.g., 4-(trifluoromethyl) derivatives) to refine substituent effects .
Basic: What analytical techniques are essential for characterizing purity and stability of this compound?
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Monitor degradation under accelerated conditions (40°C/75% RH) .
- Elemental analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .
Advanced: What strategies mitigate synthetic challenges in achieving regioselective substitution on the imidazole ring?
Regioselectivity is influenced by:
- Protecting groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to block N1, directing substitution to C4 .
- Catalysts : Pd(OAc)₂/Xantphos for Suzuki couplings at C2/C5 positions .
- Solvent effects : Polar aprotic solvents (DMSO) favor nucleophilic attack at electron-deficient carbons .
Basic: How does the 2-fluoroethyl group influence the compound’s logP and solubility?
The -CH₂F group increases lipophilicity (logP ~1.2 vs. ~0.5 for unsubstituted imidazole). Solubility in aqueous buffers (pH 7.4) can be enhanced via:
- Salt formation : HCl salts improve water solubility by 3–5×.
- Co-solvents : 10% DMSO/water mixtures for in vitro assays .
Advanced: How can crystallography resolve discrepancies in proposed molecular geometries of fluorinated imidazoles?
Single-crystal X-ray diffraction:
- Data collection : Mo Kα radiation (λ = 0.71073 Å), 298 K.
- Analysis : Confirm dihedral angles between imidazole and fluoroethyl groups (typically 60–80°). Disorder in the fluoroethyl moiety (e.g., ) requires refinement with split occupancies .
Basic: What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential release of HF during decomposition.
- Waste disposal : Neutralize with CaCO₃ before incineration .
Advanced: How can isotopic labeling (e.g., 18F^{18} \text{F}18F) aid in pharmacokinetic studies of this compound?
- Radiosynthesis : -labeling via nucleophilic substitution (K/K222 complex).
- PET imaging : Track biodistribution in rodent models (e.g., brain penetration studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
